6-Bromopyrido[3,4-d]pyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN4 |
|---|---|
Molecular Weight |
225.05 g/mol |
IUPAC Name |
6-bromopyrido[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5BrN4/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H,(H2,9,11,12) |
InChI Key |
JNICSNNFDJNHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Br)N=CN=C2N |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 6 Bromopyrido 3,4 D Pyrimidin 4 Amine Scaffold
Utility of the Bromine Atom as a Versatile Handle for Further Functionalization
The bromine atom at the 6-position of the pyrido[3,4-d]pyrimidine (B3350098) ring is a crucial functional group that acts as a versatile handle for introducing molecular diversity. In the context of palladium-catalyzed cross-coupling reactions, the 6-bromo analogue is often preferred over other halides due to its optimal balance of reactivity and stability. nih.gov The carbon-bromine bond is sufficiently reactive to readily undergo oxidative addition to a low-valent palladium catalyst, which is the key initiating step in many cross-coupling cycles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, providing access to derivatives that would be difficult to synthesize through other routes. The strategic placement of this bromine atom on the pyridine (B92270) portion of the fused ring system enables targeted modifications, significantly expanding the chemical space accessible from this core structure. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and widely used methods for the derivatization of aryl halides, including the 6-bromopyrido[3,4-d]pyrimidin-4-amine scaffold. These reactions have revolutionized organic synthesis by enabling the efficient and selective formation of C-C and C-N bonds. nih.gov The development of various catalyst systems with specialized ligands has broadened the scope of these transformations to include a vast range of substrates and functional groups. rsc.org
The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide variety of boronic acids. nih.govmdpi.com
While the synthesis of the 6-bromopyrido[3,4-d]pyrimidine (B13656823) analogue proved challenging in some studies, leading researchers to use the 6-chloro analogue for derivatization, the bromo derivative remains the preferred substrate for such couplings. nih.gov In a study on the closely related 6-chloropyrido[3,4-d]pyrimidine (B1592607) scaffold, Suzuki-Miyaura reactions were successfully employed to introduce various aryl and heteroaryl groups. These reactions demonstrate the utility of the C6-halide as a coupling site. For instance, coupling with phenylboronic acid, 2-furanylboronic acid, and 5-methylfuran-2-boronic acid under standard conditions [Pd(PPh₃)₄, K₂CO₃] yielded the desired C-C coupled products. nih.gov For less reactive partners like 2-thienylboronic acid, a more active catalyst system such as Pd₂(dba)₃/XPhos was used to achieve the transformation. nih.gov These examples highlight the adaptability of the Suzuki-Miyaura reaction for functionalizing the pyridopyrimidine core.
Table 1: Examples of Suzuki-Miyaura Coupling on a 6-Halogenated Pyrido[3,4-d]pyrimidine Scaffold Note: The following data is based on reactions performed on the 6-chloro analogue as reported in the literature. nih.gov
| Boronic Acid | Catalyst System | Product | Yield |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Phenyl derivative | Low-Moderate |
| 2-Furanylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-(Furan-2-yl) derivative | Low-Moderate |
| 5-Methylfuran-2-boronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-(5-Methylfuran-2-yl) derivative | Low-Moderate |
| 2-Thienylboronic acid | Pd₂(dba)₃, XPhos | 6-(Thiophen-2-yl) derivative | Fair |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and applicability to the synthesis of aryl amines, which are prevalent in pharmaceuticals. nih.govwikipedia.org
The C6-halide on the pyrido[3,4-d]pyrimidine scaffold is an excellent substrate for this transformation. In one example, the formal introduction of an amino group at the 6-position was achieved on a related 6-chloropyrido[3,4-d]pyrimidin-4-one derivative using benzophenone (B1666685) imine as an ammonia (B1221849) surrogate. nih.gov The reaction, a Buchwald-Hartwig amination, proceeded in fair yield. Subsequent deprotection of the resulting imine and another protecting group on the pyrimidine (B1678525) ring yielded the desired 6-aminopyrido[3,4-d]pyrimidine-4-one. nih.gov This strategy demonstrates the feasibility of installing primary amino groups and other nitrogen-based functionalities at the C6-position of the scaffold.
Table 2: Example of Buchwald-Hartwig Amination on a 6-Halogenated Pyrido[3,4-d]pyrimidine Scaffold Note: The following data is based on a reaction performed on a 6-chloro analogue. nih.gov
| Amine Surrogate | Protecting Group on Scaffold | Product (after deprotection) | Yield |
| Benzophenone imine | p-Methoxybenzyl | 6-Aminopyrido[3,4-d]pyrimidine-4-one | Fair |
Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromine atom on the this compound scaffold can participate in a variety of other transition metal-mediated couplings. For example, the Sonogashira reaction, which couples terminal alkynes with aryl halides using a palladium catalyst and a copper co-catalyst, could be employed to install alkynyl substituents. Such reactions have been successfully applied to similar pyridopyrimidine systems to create C-C triple bonds. nih.gov Other potential transformations include the Heck reaction for forming carbon-carbon double bonds and Stille coupling, which uses organotin reagents. The versatility of the C-Br bond makes it a key anchor point for a wide range of synthetic elaborations.
Nucleophilic Substitution Reactions at the Pyrimidine Ring
The pyrido[3,4-d]pyrimidine ring system is inherently electron-deficient due to the presence of multiple electronegative nitrogen atoms. This electronic characteristic makes the pyrimidine portion of the scaffold susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the ring nitrogens. While the bromine at C6 is primarily used in cross-coupling, direct displacement by strong nucleophiles is also a possibility.
In an attempt to synthesize a related 5-bromo-2-nitropyridine-4-carboxamide, a concomitant nucleophilic aromatic substitution of the bromide by imidazole (B134444) was observed when using 1,1'-carbonyldiimidazole (B1668759) (CDI) for amide coupling. nih.gov This resulted in the formation of a 5-imidazolyl derivative, demonstrating that under certain conditions, the C-Br bond can be directly substituted by a nucleophile. nih.gov Similarly, other nitrogen, oxygen, or sulfur-based nucleophiles could potentially displace the bromine atom, providing a direct, metal-free route to further derivatization. The reactivity in SNAr reactions is highly dependent on the reaction conditions and the specific nucleophile used.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org Common examples include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com However, the pyridine ring, and by extension the pyridine portion of the pyrido[3,4-d]pyrimidine scaffold, is electron-deficient due to the electron-withdrawing effect of the nitrogen atom. This deactivation makes the ring significantly less reactive towards electrophiles compared to benzene. wikipedia.orglibretexts.org
Electrophilic attack on the pyridine ring generally requires harsh conditions and often proceeds in low yield. Furthermore, the fused electron-deficient pyrimidine ring would further deactivate the pyridine ring towards electrophilic attack. Consequently, there is a lack of reported examples of electrophilic aromatic substitution reactions being successfully performed on the this compound scaffold in the reviewed literature. Synthetic strategies for functionalizing the pyridine ring of this system overwhelmingly favor methods that utilize the reactivity of the pre-installed bromine handle, such as palladium-catalyzed cross-coupling, over electrophilic substitution pathways.
Structure Activity Relationship Sar Investigations of Pyrido 3,4 D Pyrimidin 4 Amine Derivatives Bearing a 6 Substituent
Impact of Substitution at Position 6 on Biological Activity Profiles
Research into the functionalization of the pyrido[3,4-d]pyrimidine (B3350098) core has revealed that position 6 is highly sensitive to substitution, with modifications often leading to a significant decrease or complete loss of biological activity. This is particularly evident in the development of antagonists for the human chemokine receptor CXCR2, a key target in inflammatory diseases. nih.gov
In one study, the unsubstituted parent pyrido[3,4-d]pyrimidine compound was identified as a promising CXCR2 antagonist with a half-maximal inhibitory concentration (IC50) of 0.11 µM. nih.gov However, the introduction of various substituents at the 6-position had a largely detrimental effect on this activity. For instance, the 6-chloro analogue was found to be completely devoid of CXCR2 antagonism. nih.gov Further exploration with other substituents, including 6-N-imidazolyl, 6-phenyl, and 6-thienyl groups, also failed to produce any beneficial effect on antagonistic activity. nih.gov
Remarkably, a 6-furanyl substituent was tolerated, yielding a compound with an IC50 of 0.54 µM, which is comparable to the unsubstituted hit compound. nih.gov This suggests that a small, flat, heteroaromatic ring can be accommodated by the receptor's binding site. In contrast, the introduction of an amino group at the 6-position resulted in a complete loss of CXCR2 antagonistic activity. nih.gov
The table below summarizes the impact of various substituents at position 6 on the CXCR2 antagonistic activity of pyrido[3,4-d]pyrimidine derivatives. nih.gov
| Compound | Substituent at Position 6 | CXCR2 Antagonism IC50 (µM) |
|---|---|---|
| Parent Compound | -H | 0.11 |
| Analogue 1 | -Cl | Inactive |
| Analogue 2 | -N-imidazolyl | Inactive |
| Analogue 3 | -Phenyl | Inactive |
| Analogue 4 | -Thienyl | Inactive |
| Analogue 5 | -Furanyl | 0.54 |
| Analogue 6 | -NH2 | Inactive |
Correlation Between Substituent Electronic and Steric Properties and Potency
The potency of 6-substituted pyrido[3,4-d]pyrimidin-4-amine derivatives is strongly correlated with the electronic and steric properties of the substituent.
Steric Properties: Steric bulk at position 6 is a critical limiting factor for activity. This is highlighted by the observation that while a 6-furanyl group is tolerated in CXCR2 antagonists, the simple addition of a methyl group to this furanyl ring leads to a complete loss of activity. nih.gov This indicates a very constrained binding pocket around this position. Similarly, in the context of Monopolar spindle 1 (Mps1) kinase inhibitors, steric hindrance at this position can prevent the substituent from entering a key hydrophobic pocket formed by specific amino acid residues, thereby reducing or abolishing inhibitory activity. nih.gov The larger phenyl and thienyl groups were also found to be detrimental to CXCR2 antagonism, further underscoring the negative impact of steric bulk. nih.gov
Electronic Properties: The electronic nature of the substituent also plays a significant role. The introduction of a strongly electron-withdrawing chloro group at position 6 resulted in an inactive compound for CXCR2 antagonism. nih.gov While the tolerated furanyl group is also an electron-withdrawing aromatic system, its specific size and ability to form certain interactions may overcome the negative electronic influence. The observation that an amino group, which is electron-donating by resonance, also leads to inactivity suggests that a delicate balance of electronic and steric factors is required. nih.gov General SAR studies on related scaffolds have sometimes shown that electron-withdrawing substituents are favored at certain positions to enhance growth inhibitory effects against cancer cell lines. nih.gov
Rational Design Principles Based on SAR Studies for Targeted Bioactivity
The SAR data for 6-substituted pyrido[3,4-d]pyrimidines provides clear principles for the rational design of new derivatives with targeted bioactivity.
Minimize Steric Bulk at Position 6: For targets like CXCR2, position 6 should generally remain unsubstituted to maintain high potency. If substitution is necessary, it must be minimal. Small, flat, heteroaromatic rings, such as furan (B31954), represent a potential avenue for exploration, but further substitution on these rings should be avoided. nih.gov
Target-Specific Pocket Fitting: For kinase targets like Mps1, where a hydrophobic pocket may exist near position 6, substituents must be designed with precise size and shape to fit this pocket without steric clashes. nih.gov Isomeric forms of a substituent can have vastly different activities depending on their ability to orient correctly within the binding site. nih.gov
Optimize Electronic Profile: The electronic nature of the substituent must be carefully considered. The data suggests that neither strong electron-withdrawing groups (like chloro) nor electron-donating groups (like amino) are favorable for CXCR2 activity at this position. nih.gov Future design should focus on substituents with a neutral or moderately electron-withdrawing character that also satisfy the strict steric requirements.
Scaffold Hopping with Caution: The observation that an amino group at position 6 abolishes activity, contrary to its beneficial effect in other scaffolds like thiazolo[4,5-d]pyrimidines, indicates that SAR from one heterocyclic system cannot be reliably transferred to the pyrido[3,4-d]pyrimidine core. nih.gov Design efforts must be based on SAR specific to this scaffold.
Comparative SAR Analysis with Related Pyridopyrimidine Isomers
The four main isomers of pyridopyrimidine—pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]—exhibit distinct biological activity profiles and SAR, despite their structural similarity. jocpr.com A comparative analysis reveals that the influence of substituents is highly dependent on both the specific isomeric core and the biological target.
Pyrido[3,4-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine (B1209978): The SAR at position 6 of the pyrido[3,4-d]pyrimidine core stands in stark contrast to that of the analogous position in the pyrido[2,3-d]pyrimidine isomer, particularly in the context of kinase inhibition. While substitutions at position 6 of the pyrido[3,4-d]pyrimidine scaffold are generally poorly tolerated, large aromatic substituents at the 6-position of the pyrido[2,3-d]pyrimidine core are often essential for potent activity. nih.govacs.org For example, a 6-(2,6-dichlorophenyl) moiety on the pyrido[2,3-d]pyrimidine ring system is a key feature of broadly active tyrosine kinase inhibitors. acs.orgresearchgate.net Furthermore, modifying this aryl group can fine-tune selectivity; replacing it with a 3',5'-dimethoxyphenyl group can convert a broad-spectrum inhibitor into a highly selective fibroblast growth factor receptor (FGFr) inhibitor. acs.org This highlights a fundamental difference, where position 6 in the [2,3-d] isomer is a key point for diversification and potency, while in the [3,4-d] isomer, it is a position of steric and electronic sensitivity that often leads to loss of function. nih.gov
Pyrido[3,4-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine (B1256433): The pyrido[3,2-d]pyrimidine isomer has been explored for activity against PI3K/mTOR kinases. mdpi.com In this series, SAR studies focused on the C-7 position (analogous to C-6 in the [3,4-d] isomer) revealed that strongly polar or electron-rich groups like hydroxyl or fluorine were not well tolerated. mdpi.com Instead, more hydrophobic residues led to more potent compounds. This aligns partially with the findings for pyrido[3,4-d]pyrimidines, where polar groups like amino were detrimental, but it differs in that a wider range of hydrophobic groups appears to be tolerated in the [3,2-d] scaffold compared to the extreme steric restriction seen in the [3,4-d] series for CXCR2. nih.govmdpi.com
The table below provides a comparative overview of the SAR findings for different pyridopyrimidine isomers.
| Isomer | Key Biological Target(s) | General SAR at the Pyridine (B92270) Ring (Position 6/7) |
|---|---|---|
| Pyrido[3,4-d]pyrimidine | CXCR2, Mps1 Kinase nih.govnih.gov | Position 6 is highly sensitive; most substitutions are detrimental to activity. Small, flat heteroaromatic rings (e.g., furan) may be tolerated. nih.gov |
| Pyrido[2,3-d]pyrimidine | Tyrosine Kinases (PDGFr, FGFr, Abl), DHFR acs.orgresearchgate.netencyclopedia.pub | Position 6 is a key site for modification. Large aryl groups are well-tolerated and crucial for high potency and selectivity. acs.org |
| Pyrido[3,2-d]pyrimidine | PI3K/mTOR Kinases mdpi.com | Position 7 tolerates hydrophobic substituents better than strongly polar or electron-rich groups. mdpi.com |
| Pyrido[4,3-d]pyrimidine | Anticancer (KRAS-G12D) mdpi.com | Often utilized in saturated forms (tetrahydropyrido[3,4-d]pyrimidine) for specific targets like KRAS, with modifications focused on other positions. mdpi.com |
This comparative analysis underscores that the placement of the nitrogen atom in the pyridine ring fundamentally alters the electronic distribution and three-dimensional shape of the scaffold, leading to distinct interactions with different biological targets and, consequently, divergent SAR principles for each isomer.
Mechanistic Insights into the Biological Activity of Pyrido 3,4 D Pyrimidin 4 Amine Derivatives
Interaction with Enzyme Targets: Binding Mode and Inhibition Kinetics
Pyrido[3,4-d]pyrimidine (B3350098) derivatives have been extensively studied as inhibitors of several key enzyme families. Their mechanism of action often involves competitive binding at the active site, interfering with the binding of natural substrates or cofactors.
The pyrido[3,4-d]pyrimidine scaffold is a recognized "hinge-binding" motif, making it a privileged structure for the development of kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, occupying the adenine-binding pocket of the enzyme.
Derivatives of this scaffold have shown potent inhibitory activity against several kinases. For instance, a series of novel pyrido[3,4-d]pyrimidine derivatives has been developed as inhibitors of Monopolar spindle 1 (Mps1), a dual-specific kinase that is a potential target for cancer therapy. nih.gov The binding mechanism involves the pyrimidine (B1678525) ring of the compound forming a crucial hydrogen bond with the backbone of residue Gly605 in the hinge region of Mps1. nih.gov Additionally, strong hydrophobic interactions between the pyridopyrimidine backbone and the hinge region contribute significantly to the compound's activity. nih.gov For some derivatives, a triazole ring substituent can form stable hydrogen bonds with Lys529, further strengthening the ligand-protein binding. nih.gov
The general class of 4-(phenylamino)quinazolines and the bioisosteric pyrido[4,3-d]pyrimidines are known potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, acting via competitive binding at the ATP site. nih.gov The pyrido[3,4-d]pyrimidine core has also been incorporated into pan-HER family kinase inhibitors like Tarloxotinib. mdpi.com Furthermore, related tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives have been designed as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov
| Target Kinase | Inhibition Mechanism | Key Interacting Residues | Reference |
|---|---|---|---|
| Monopolar spindle 1 (Mps1) | ATP-Competitive | Gly605 (H-bond), Lys529 (H-bond), I531, V539, M602, C604, N606 (hydrophobic) | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | ATP-Competitive | Binds in adenine (B156593) binding cleft | nih.gov |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | ATP-Competitive | Binds in kinase active site | nih.gov |
| HER Family (Pan-HER) | Irreversible Kinase Inhibitor | Not Specified | mdpi.com |
A significant area of research has focused on 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as potent inhibitors of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases (KDMs), particularly the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. nih.govacs.org These enzymes are 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases that play a crucial role in epigenetic regulation.
The inhibitory mechanism of these pyridopyrimidinone derivatives involves the chelation of the active site Fe(II) ion, which is essential for catalytic activity. acs.org Structure-based design has been employed to optimize these inhibitors, replacing earlier pyridine-4-carboxylate scaffolds to enhance cellular permeability. acs.orgresearchgate.net Derivatization at the C8 position of the scaffold allows the molecule to access the histone peptide substrate binding site, leading to potent inhibition. acs.org For example, the introduction of a pyrazole (B372694) moiety at C8, further substituted with linkers like 4-phenylpiperidine, yielded compounds with equipotent activity against KDM4 and KDM5 subfamilies and selectivity over other KDM subfamilies (KDM2, KDM3, KDM6). nih.govnih.gov These optimized compounds have demonstrated the ability to inhibit H3K9Me3 and H3K4Me3 demethylation in cell-based assays. nih.gov
| Target KDM Subfamily | Inhibition Mechanism | Key Structural Features | Cellular Effect | Reference |
|---|---|---|---|---|
| KDM4 (JMJD2) | Bidentate metal coordination (Fe(II) binding) | 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one scaffold | Inhibition of H3K9Me3 demethylation | nih.govacs.org |
| KDM5 (JARID1) | Bidentate metal coordination (Fe(II) binding) | 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one scaffold | Inhibition of H3K4Me3 demethylation | nih.govacs.org |
The pyrido[3,4-d]pyrimidine nucleus is structurally related to other fused pyrimidine systems, such as the pyrazolo[3,4-d]pyrimidine core, which have been investigated as inhibitors of dihydrofolate reductase (DHFR). nih.govorientjchem.org DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. tandfonline.comnih.gov Inhibitors of DHFR, known as antifolates, disrupt DNA synthesis and cell proliferation, making them effective anticancer agents. tandfonline.com
While direct studies on 6-Bromopyrido[3,4-d]pyrimidin-4-amine as a DHFR inhibitor are limited, the broader class of fused pyrimidines acts by mimicking the structure of the natural substrate, folic acid, or more closely, dihydrofolate. nih.gov For example, pyrazolo[3,4-d]pyrimidine derivatives have been designed as isosteres of the pteridine (B1203161) ring in methotrexate, a classical antifolate, to act as competitive inhibitors at the DHFR active site. nih.gov This suggests that the pyrido[3,4-d]pyrimidine scaffold could similarly serve as a template for designing novel nonclassical antifolates. nih.govnih.gov
Receptor Ligand Interactions (e.g., Chemokine Receptor CXCR2 Antagonism)
Beyond intracellular enzymes, pyrido[3,4-d]pyrimidine derivatives have been identified as antagonists of cell surface receptors. A notable example is their activity against the human chemokine receptor CXCR2. nih.govnih.gov Upregulated CXCR2 signaling is implicated in numerous inflammatory diseases and cancer, making it a promising therapeutic target. nih.govmdpi.com
Through a scaffold hopping approach, a pyrido[3,4-d]pyrimidine analogue was identified as a potent CXCR2 antagonist with an IC50 value of 0.11 µM in a calcium mobilization assay. nih.govmdpi.com However, subsequent structure-activity relationship (SAR) studies revealed that the antagonistic activity is highly sensitive to substitutions on the pyridopyrimidine core. nih.gov Systematic modifications, particularly at the 6-position, were explored. The introduction of a 6-chloro group or a 6-amino group led to a complete loss of CXCR2 antagonistic activity. nih.gov While a 6-furanyl substituent showed comparable activity to the original hit, further modification of the furan (B31954) ring was detrimental. nih.gov Notably, attempts to synthesize the 6-bromopyrido[3,4-d]pyrimidine (B13656823) analogue for these studies were reported as unsuccessful, preventing its direct evaluation as a CXCR2 antagonist. nih.gov
Modulation of Cellular Pathways and Signaling Cascades
The inhibition of specific enzyme targets by pyrido[3,4-d]pyrimidine derivatives translates into the modulation of broader cellular pathways and signaling cascades, forming the basis of their therapeutic potential.
As inhibitors of KDM4 histone demethylases, these compounds can influence epigenetic regulation and gene expression. KDM4A and KDM4B are known to form complexes with the estrogen receptor α (ERα) and activate ERα-mediated transcription. nih.gov Inhibition of KDM4 can thus interfere with hormone-mediated signaling in cancers like ER-positive breast cancer. nih.gov Furthermore, KDM4B promotes tumor progression by interacting with the N-Myc protein and regulating the Myc oncogenic pathway. nih.gov Consequently, pharmacological inhibition of KDM4 can lead to cell cycle arrest, induction of cellular differentiation, and inhibition of cancer cell proliferation. nih.gov The anticancer effects of some 4-substituted 2-amino-pyrido[3,4-d]pyrimidine derivatives, which show selective activity against breast and renal cancer cell lines, are likely mediated through the disruption of such aberrant signaling transduction pathways. nih.gov
Similarly, by inhibiting kinases like EGFR, Mps1, and VEGFR-2, these derivatives can block critical signaling pathways essential for cancer cell growth, survival, and angiogenesis. nih.govnih.govnih.gov Deregulation of these kinase-mediated pathways is a hallmark of many cancers, and their targeted inhibition represents a key strategy in modern oncology. nih.gov
Molecular Modeling and Docking Studies for Mechanism Elucidation
Molecular modeling and docking studies have been instrumental in elucidating the binding modes of pyrido[3,4-d]pyrimidine derivatives and guiding the rational design of more potent inhibitors. nih.govnih.gov
For Mps1 kinase inhibitors, molecular docking confirmed that the pyridopyrimidine backbone has a strong hydrophobic effect with the hinge region and that the pyrimidine ring forms a hydrogen bond with Gly605. nih.gov These computational predictions were further validated by molecular dynamics simulations and binding free energy calculations (MM/GBSA), which provided a deeper understanding of the stability of the inhibitor-protein complex and identified other key interacting residues such as I531, V539, and C604. nih.gov
In the context of KDM inhibitors, structure-based design was guided by X-ray crystal structures of the inhibitors bound to the target enzyme. nih.gov For instance, the crystal structure of a derivative bound to KDM4A confirmed a direct interaction between a substituent on the inhibitor and residue N137, explaining its improved potency. nih.gov Modeling was also used to rationally design a C8-substituted series to exploit residue differences (e.g., E169 in KDM4A) between the histone substrate binding sites of KDM4 and KDM5 subfamilies to improve selectivity. researchgate.netnih.gov
Docking studies have also been applied to understand the interactions of related fused pyrimidines with other targets, such as VEGFR-2 kinase and DHFR. nih.govnih.gov In the case of DHFR, modeling showed that a designed pyrazolo[3,4-d]pyrimidine derivative displayed a better binding energy than methotrexate, rationalizing its potent inhibitory activity. nih.gov These computational approaches provide atomic-level insights that are invaluable for understanding the mechanism of action and for the continued optimization of this versatile chemical scaffold.
Publicly Available Spectroscopic and Crystallographic Data for this compound is Limited
A comprehensive review of published scientific literature reveals a significant lack of available experimental data for the advanced spectroscopic and crystallographic characterization of the chemical compound this compound. The synthesis and subsequent detailed analysis of this specific molecule appear to be challenging, limiting the amount of public data.
Notably, a 2023 study focused on the synthesis of various pyrido[3,4-d]pyrimidine analogues explicitly reported difficulties in producing the 6-bromo variant. Researchers stated that "various attempts to synthesize the 6-bromopyrido[3,4-d]pyrimidine analogue were unsuccessful" nih.gov. One specific attempt resulted in a "highly complex mixture, from which the desired compound could not be isolated" nih.gov.
This lack of a stable, isolable product means that the detailed characterization requested—including high-resolution NMR, mass spectrometry, vibrational spectroscopy, and single-crystal X-ray diffraction—has not been published in the accessible scientific literature. While data exists for isomeric compounds and other derivatives of the pyrido[3,4-d]pyrimidine core, this information is not applicable to the specific target compound as per the strict requirements for this article.
Consequently, it is not possible to provide the detailed data tables and research findings for the following analytical techniques for this compound:
Advanced Spectroscopic Characterization and Crystallographic Analysis
Single-Crystal X-ray Diffraction:Without a synthesized and crystallized product, solid-state structure determination has not been performed.
Due to the absence of this foundational data, a scientifically accurate article adhering to the requested structure cannot be generated at this time. Further research and successful synthesis would be required for such characterization to be performed and published.
Theoretical and Computational Studies of 6 Bromopyrido 3,4 D Pyrimidin 4 Amine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A common approach involves using the B3LYP hybrid functional with a basis set such as 6–311++G(d,p), which has been shown to yield reliable results for a wide range of organic molecules. mdpi.com
The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For 6-Bromopyrido[3,4-d]pyrimidin-4-amine, this would reveal the planarity of the fused pyrido-pyrimidine ring system and the orientation of the bromo and amine substituents. Any deviations from planarity, which could be influenced by steric hindrance or electronic effects, would be identified. The resulting optimized geometry is the basis for all subsequent property calculations.
Hypothetical Optimized Geometric Parameters This table presents illustrative data for key parameters as would be determined by DFT calculations.
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-Br | 1.90 Å |
| C-N (amine) | 1.36 Å | |
| N-H (amine) | 1.01 Å | |
| Bond Angle | C-C-Br | 119.5° |
| C-C-N (amine) | 121.0° | |
| Dihedral Angle | H-N-C-C | ~0° or ~180° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov DFT calculations provide the energies of these orbitals and visualize their electron density distributions, showing which parts of the molecule are involved in nucleophilic (HOMO) and electrophilic (LUMO) attacks.
Illustrative FMO and Global Reactivity Descriptors This table contains hypothetical values derived from FMO analysis to illustrate the concept.
| Parameter | Symbol | Hypothetical Value (eV) | Description |
| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap | ΔE | 4.7 eV | Measure of kinetic stability and reactivity |
| Electronegativity | χ | 4.15 | Tendency to attract electrons |
| Chemical Hardness | η | 2.35 | Resistance to change in electron configuration |
| Electrophilicity Index | ω | 3.66 | Propensity to accept electrons |
| Chemical Softness | σ | 0.43 | Reciprocal of hardness |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to predict how a molecule will interact with other chemical species. The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine (B1678525) ring and the lone pair of the exocyclic amine group, highlighting these as sites for hydrogen bonding and protonation. Positive potential (blue) would be expected around the hydrogen atoms of the amine group.
Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surfaces and 2D Fingerprint Plots)
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that govern how molecules pack together in a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact with red spots.
Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Analysis This table presents an example of how Hirshfeld analysis quantifies interactions.
| Interaction Type | Hypothetical Contribution (%) |
| H···H | 45% |
| N···H / H···N | 25% |
| C···H / H···C | 15% |
| Br···H / H···Br | 10% |
| C···C (π-stacking) | 3% |
| Other | 2% |
In Silico Prediction of Reactivity and Stability
The data obtained from DFT calculations, particularly FMO analysis, can be used to compute various global reactivity descriptors. researchgate.net These descriptors provide a quantitative framework for predicting the reactivity and stability of a molecule.
Chemical Hardness (η) and Softness (σ) describe the resistance of a molecule to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Electronegativity (χ) measures the molecule's ability to attract electrons.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, indicating its propensity to act as an electrophile.
These in silico predictions are valuable for understanding the chemical behavior of this compound without the need for extensive laboratory experiments, thereby guiding synthetic efforts and further molecular design.
Strategic Role of 6 Bromopyrido 3,4 D Pyrimidin 4 Amine As a Synthetic Intermediate
Facilitation of Diverse Chemical Libraries for Drug Discovery
The generation of diverse chemical libraries is a cornerstone of modern drug discovery, allowing for the screening of thousands of compounds against biological targets to identify new therapeutic agents. 6-Bromopyrido[3,4-d]pyrimidin-4-amine is a highly valued precursor in this context, primarily due to the facility with which the 6-bromo substituent can be modified through various cross-coupling reactions. nih.gov
For derivatization at the 6-position of the pyrido[3,4-d]pyrimidine (B3350098) scaffold, the 6-bromo analog is often preferred over its chloro counterpart due to its higher reactivity in palladium-catalyzed cross-coupling reactions. nih.gov This enhanced reactivity allows for a broader range of reaction partners and milder reaction conditions, which is advantageous when working with complex molecules.
However, the synthesis of this compound can be challenging. One synthetic approach starts from commercially available 5-bromo-4-methyl-3-nitropyridine. nih.gov A critical step in this synthesis involves the formation of a carboxamide, which can lead to an unintended transhalogenation, replacing the desired bromo group with a chloro group. nih.gov Several strategies have been explored to circumvent this issue, though with limited success, sometimes resulting in complex mixtures from which the desired 6-bromo compound is difficult to isolate. nih.gov
Despite these synthetic hurdles, the strategic importance of the 6-bromo intermediate remains. Its ability to undergo a variety of coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, makes it an ideal starting point for generating libraries of 6-substituted pyrido[3,4-d]pyrimidine analogs. These libraries can then be screened for activity against various biological targets, such as protein kinases and G-protein coupled receptors. jocpr.comeurekaselect.com
| Reaction Type | Coupling Partner | Bond Formed | Potential for Library Diversity |
|---|---|---|---|
| Suzuki Coupling | Boronic acids/esters | C-C | High (introduction of various aryl and heteroaryl groups) |
| Buchwald-Hartwig Amination | Amines | C-N | High (introduction of diverse primary and secondary amines) |
| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) | Moderate (introduction of alkynyl moieties for further functionalization) |
| Heck Coupling | Alkenes | C-C (alkene) | Moderate (introduction of vinyl groups) |
Precursor in the Development of Advanced Heterocyclic Compounds
The pyrido[3,4-d]pyrimidine nucleus is a key building block for the synthesis of more complex, fused heterocyclic systems. eurekaselect.com this compound serves as a crucial precursor in this regard, enabling the construction of novel molecular architectures with potential therapeutic applications. The reactivity of the 6-bromo position allows for annulation reactions, where a new ring is fused onto the existing pyridopyrimidine core.
For instance, the introduction of a functionalized side chain at the 6-position via a cross-coupling reaction can be followed by an intramolecular cyclization to create a polycyclic system. This strategy has been employed to develop potent inhibitors of various enzymes, including tyrosine kinases, which are key targets in oncology. jocpr.com The ability to readily introduce diverse substituents at the 6-position is critical for fine-tuning the electronic and steric properties of the resulting advanced heterocyclic compounds, thereby optimizing their biological activity.
While the synthetic challenges associated with this compound can sometimes lead researchers to use the more readily accessible 6-chloro analog, the bromo derivative remains the preferred intermediate for achieving higher yields and broader substrate scope in the subsequent construction of complex heterocyclic systems. nih.gov
Contribution to Scaffold Hopping and Lead Optimization in Medicinal Chemistry
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a different, often isosteric, scaffold to discover new compounds with improved properties. The pyrido[3,4-d]pyrimidine scaffold has been identified through such scaffold hopping approaches as a promising starting point for the development of novel therapeutics, such as CXCR2 antagonists. nih.gov
Once a promising scaffold like pyrido[3,4-d]pyrimidine is identified, the next critical step is lead optimization. This process involves systematically modifying the structure of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. This compound is an invaluable tool in this process. The bromine atom at the 6-position acts as a versatile functional group for introducing a wide range of substituents, allowing medicinal chemists to systematically probe the structure-activity relationships (SAR) around the scaffold. nih.gov
For example, in the development of CXCR2 antagonists, various substituents were introduced at the 6-position of the pyrido[3,4-d]pyrimidine core to explore their impact on biological activity. nih.gov While in one study, the synthesis of the 6-bromo analog proved difficult, leading to the use of the 6-chloro derivative, the principle of using a halogenated intermediate for lead optimization remains the same. nih.gov The ability to perform reactions like the Suzuki coupling to introduce groups such as phenyl, 2-furanyl, and 5-methylfuran-2-yl allows for a detailed exploration of the chemical space around the 6-position, leading to a better understanding of the SAR and the identification of compounds with improved therapeutic potential. nih.gov
| Substituent at C6 | Synthetic Method | Impact on Lead Optimization |
|---|---|---|
| Phenyl | Suzuki Coupling | Exploration of hydrophobic interactions |
| 2-Furanyl | Suzuki Coupling | Introduction of a heteroaromatic ring to probe polar interactions |
| 5-Methylfuran-2-yl | Suzuki Coupling | Investigation of steric and electronic effects of substitution on the heteroaromatic ring |
| Amino | Buchwald-Hartwig Amination | Introduction of a hydrogen bond donor/acceptor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
